molecular formula C17H18OS B2898582 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone CAS No. 20618-52-4

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone

Cat. No. B2898582
CAS RN: 20618-52-4
M. Wt: 270.39
InChI Key: IAAOEDLZRKCSTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone, also known as 4-Methylthioamphetamine (4-MTA), is a synthetic compound that belongs to the amphetamine class of drugs. It was first synthesized in the 1990s and gained popularity as a recreational drug due to its stimulant and euphoric effects. However, due to its potential for abuse and adverse health effects, it was banned in many countries. Despite its negative reputation, 4-MTA has been studied extensively for its scientific research applications.

Mechanism of Action

4-MTA acts as a stimulant by increasing the release of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. It also inhibits their reuptake, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in a feeling of euphoria, increased energy, and alertness.
Biochemical and Physiological Effects
4-MTA has been shown to have both acute and long-term effects on the brain and body. Acute effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. Long-term effects may include changes in brain structure and function, as well as increased risk of cardiovascular and neurological disorders.

Advantages and Limitations for Lab Experiments

4-MTA has been used in laboratory experiments to study its effects on neurotransmitter systems and to develop new therapeutic agents. Its advantages include its ability to increase the release of multiple neurotransmitters and its potential as a treatment for depression and anxiety. However, its limitations include its potential for toxicity and abuse, as well as the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for research on 4-MTA. One area of focus is the development of new therapeutic agents based on its mechanism of action. Another area of interest is the study of its long-term effects on the brain and body, including its potential for addiction and toxicity. Additionally, further research is needed to determine the safety and efficacy of 4-MTA as a therapeutic agent, as well as its potential for abuse and misuse.

Synthesis Methods

4-MTA can be synthesized through a multi-step process starting with the reaction of 4-methylbenzaldehyde with thiourea to form 4-methylthiosemicarbazide. This intermediate is then reacted with 1-(4-methylphenyl)propan-2-one to form the final product, 1-(4-Methylphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone.

Scientific Research Applications

4-MTA has been studied for its potential therapeutic applications in the treatment of certain medical conditions such as depression and anxiety. It has been shown to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in regulating mood and emotions. However, due to its potential for abuse and toxicity, further research is needed to determine its safety and efficacy as a therapeutic agent.

properties

IUPAC Name

1-(4-methylphenyl)-3-(4-methylphenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18OS/c1-13-3-7-15(8-4-13)17(18)11-12-19-16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAOEDLZRKCSTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CCSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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